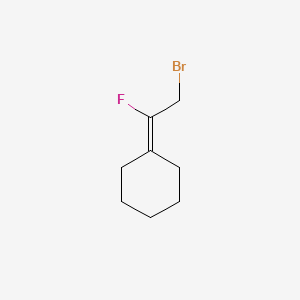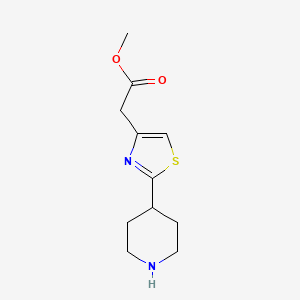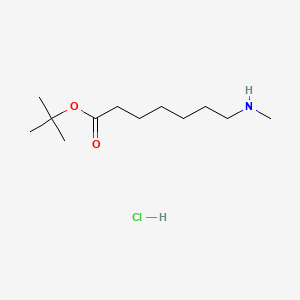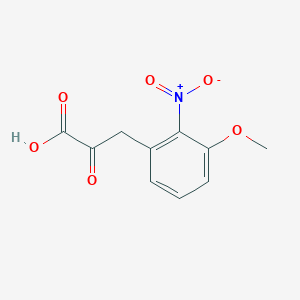
(2-Bromo-1-fluoroethylidene)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-fluoroethylidene)cyclohexane is an organic compound with the molecular formula C₈H₁₂BrF It is a derivative of cyclohexane, where a bromine and a fluorine atom are attached to the same carbon atom, forming a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-fluoroethylidene)cyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the addition of bromine and fluorine to cyclohexene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective addition of bromine and fluorine to the desired carbon atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-fluoroethylidene)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium hydroxide are used under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclohexanes, while elimination reactions can produce cyclohexenes or cyclohexadienes.
Scientific Research Applications
(2-Bromo-1-fluoroethylidene)cyclohexane has shown promise in several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-1-fluoroethylidene)cyclohexane involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with various biological molecules, affecting their function. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1-bromo-2-fluoro-, cis-: A stereoisomer with similar chemical properties but different spatial arrangement.
Cyclohexane, 1-bromo-2-fluoro-, trans-: Another stereoisomer with distinct spatial orientation of the bromine and fluorine atoms.
Uniqueness
(2-Bromo-1-fluoroethylidene)cyclohexane is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on the same carbon. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12BrF |
|---|---|
Molecular Weight |
207.08 g/mol |
IUPAC Name |
(2-bromo-1-fluoroethylidene)cyclohexane |
InChI |
InChI=1S/C8H12BrF/c9-6-8(10)7-4-2-1-3-5-7/h1-6H2 |
InChI Key |
HQJLLNRWTGQUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CBr)F)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)


![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)








![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
